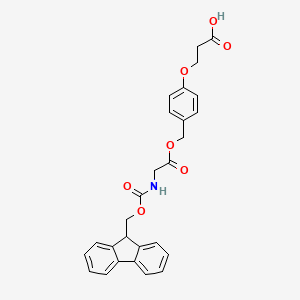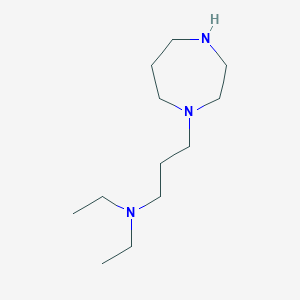
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine (DCBM) is a versatile chemical compound with a variety of uses in scientific research. It is a white, crystalline solid with a melting point of 183-185 °C and a purity of 97%. DCBM is used in a variety of synthetic organic chemistry methods, including the synthesis of various heterocyclic compounds such as pyridines, pyrazines, and quinolines. DCBM is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, DCBM has been used in the synthesis of a number of other compounds, including peptides and peptidomimetics.
Wirkmechanismus
The mechanism of action of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% is not fully understood. However, it is thought to act as a catalyst in the reaction of aldehydes and amines. In the reaction of 2,6-dichlorobenzaldehyde with 2-chloromethylmorpholine, the N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% acts as a catalyst and facilitates the formation of a Schiff base intermediate. This intermediate can then be further reacted to form a variety of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% are not well understood. However, it is known to be a relatively non-toxic compound and is not known to be carcinogenic or mutagenic. In addition, N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% does not have any known effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% has several advantages for use in laboratory experiments. It is a relatively non-toxic compound and is not known to be carcinogenic or mutagenic. In addition, it is relatively inexpensive and readily available. However, it can be difficult to handle due to its hygroscopic nature and should be stored in a dry environment.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% in scientific research. For example, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. In addition, it could be used in the synthesis of peptides and peptidomimetics. Finally, it could be used in the synthesis of new materials, such as polymers and nanomaterials.
Synthesemethoden
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% can be synthesized using a number of different methods. One method involves the reaction of 2,6-dichlorobenzaldehyde with 2-chloromethylmorpholine in aqueous solution. The reaction is carried out at a temperature of about 60°C for about 4 hours. The reaction mixture is then cooled and the product is isolated by filtration. The product can then be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% is used in a variety of scientific research applications. It is commonly used in the synthesis of heterocyclic compounds, such as pyridines, pyrazines, and quinolines. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% has been used in the synthesis of peptides and peptidomimetics.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-[(2,6-dichlorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c13-6-9-7-16(4-5-17-9)8-10-11(14)2-1-3-12(10)15/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUIEUUTTIETLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=C(C=CC=C2Cl)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)







